(3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol: is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-bromo-4-fluorobenzoyl group and a hydroxyl group at the 3-position. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the 2-bromo-4-fluorobenzoyl Group: The 2-bromo-4-fluorobenzoyl group can be introduced through an acylation reaction using 2-bromo-4-fluorobenzoyl chloride and a suitable base such as triethylamine.
Hydroxylation at the 3-Position: The hydroxyl group at the 3-position can be introduced through a selective oxidation reaction using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the 2-bromo-4-fluorobenzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the 2-bromo-4-fluorobenzoyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide can be used under mild to moderate conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
(3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol: can be compared with other similar compounds, such as:
(3R)-1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of a bromine atom.
(3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a fluorine atom.
(3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-10-5-7(13)1-2-9(10)11(16)14-4-3-8(15)6-14/h1-2,5,8,15H,3-4,6H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPYCFWSZFGHBZ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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